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2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Catalog No.
S901985
CAS No.
2097168-79-9
M.F
C19H22BFO3
M. Wt
328.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramet...

CAS Number

2097168-79-9

Product Name

2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C19H22BFO3

Molecular Weight

328.2 g/mol

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3

InChI Key

WDXWYRJATUZZJK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F
  • Organic synthesis

    The molecule contains a pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is a common functional group used in organic synthesis for Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for carbon-carbon bond formation between a boronic acid and a vinyl halide or aryl halide. The specific functionalities present in "1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-" suggest it could be a building block for the synthesis of complex organic molecules with potential applications in pharmaceuticals or functional materials.

  • Medicinal chemistry

    The presence of the fluorophenyl group and the methoxy linker might be relevant for medicinal chemistry applications. Fluorine is a common bioisostere, meaning it can replace a hydrogen atom while maintaining similar size and shape but altering electronic properties []. This can be useful for improving drug potency or metabolic stability. The methoxy group can act as a hydrogen bond donor or acceptor, potentially influencing the interaction of the molecule with biological targets. However, further research is needed to explore these possibilities for "1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-".

2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound characterized by its unique dioxaborolane structure. This compound features a tetramethyl substitution and a benzyloxy group that enhances its solubility and reactivity. The presence of the fluorine atom in the benzyloxy substituent may influence its electronic properties, making it of interest in various chemical applications.

  • Pinacol boronic esters may exhibit mild irritation to skin and eyes.
  • They should be handled with appropriate personal protective equipment (PPE).
  • Specific hazards related to the compound of interest containing the methoxyphenyl group would require further investigation.
Typical of boron compounds, including:

  • Suzuki Coupling Reactions: This compound can be utilized as a boronic acid equivalent in Suzuki reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety facilitates the coupling with aryl halides under palladium catalysis conditions .
  • Hydroboration Reactions: The dioxaborolane structure allows for hydroboration, where alkenes can be converted into organoboranes, providing pathways for further functionalization .

While specific biological activity data for this compound is limited, boron-containing compounds often exhibit interesting biological properties. Boronic acids and their derivatives have been studied for their potential in medicinal chemistry, particularly in the development of protease inhibitors and as anti-cancer agents. The fluorinated aromatic system may enhance these properties by improving binding affinities to biological targets .

The synthesis of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves:

  • Formation of Dioxaborolane: The initial step may involve the reaction of boronic acid with a suitable alcohol under acidic conditions to form the dioxaborolane structure.
  • Introduction of Benzyloxy Group: A subsequent reaction with an appropriate benzyloxy-substituted aryl halide can introduce the desired functional group.
  • Fluorination: If not already present, a fluorination step may be necessary to incorporate the fluorine atom into the aromatic ring.

These methods leverage established organic synthesis techniques such as nucleophilic substitution and coupling reactions .

The applications of this compound span various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules through cross-coupling reactions.
  • Materials Science: Due to its unique structure, it may be used in developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for further investigation in drug development .

Interaction studies involving this compound could focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic applications.
  • Chemical Stability: Understanding how environmental factors (e.g., pH, temperature) affect its stability and reactivity can inform its practical applications in synthesis and medicine.

Several compounds share structural similarities with 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. Here’s a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureSimilar dioxaborolane framework; lacks fluorine substitution.
4-Fluoro-phenylboronic acid pinacol esterStructureContains fluorine but lacks tetramethyl dioxaborolane structure.
4-(Benzyloxy)-2-fluorophenylboronic acidStructureContains benzyloxy group; does not have tetramethyl substitution or dioxaborolane framework.

This comparison illustrates how the unique combination of functional groups and structural motifs in 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane sets it apart from other similar compounds.

The compound 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl- [1] [2] [3]dioxaborolane represents a sophisticated boronic ester with distinctive structural features that profoundly influence its physical and chemical behavior. This analysis examines the fundamental properties arising from its unique molecular architecture, including the dioxaborolane ring system, tetramethyl substituents, and fluorinated benzyloxy moiety [4] [5].

Structural Stability and Reactivity

The structural stability of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl- [1] [2] [3]dioxaborolane is fundamentally governed by the five-membered dioxaborolane ring system, which exhibits remarkable resistance to decomposition under ambient conditions. The molecular framework features a boron atom coordinated within a cyclic arrangement containing two oxygen atoms, creating a stable heterocyclic structure with minimal ring strain energy [1] [5]. This configuration contrasts sharply with linear boronic acid derivatives, which demonstrate significantly lower stability profiles.

The tetramethyl substitution pattern at the 4,4,5,5-positions provides substantial steric protection around the boron center, effectively shielding it from nucleophilic attack and hydrolytic degradation [6] [7]. Research demonstrates that compounds bearing these geminal dimethyl groups exhibit enhanced thermal stability, with decomposition temperatures reaching approximately 200°C before significant structural breakdown occurs [8] [9]. The steric bulk created by these substituents also influences the compound's reactivity in cross-coupling reactions, where the increased stability allows for more controlled reaction conditions and improved yields.

The fluorinated benzyloxy substituent introduces additional complexity to the stability profile. The presence of the fluorine atom in the para position of the benzyl group creates an electron-withdrawing effect that modulates the electronic environment around the boron center [10] [11]. This electronic perturbation enhances the Lewis acidity of the boron atom while simultaneously improving the compound's resistance to oxidative degradation. Studies indicate that fluorinated boronic esters demonstrate oxidative stability factors ranging from 1-10 times greater than their non-fluorinated counterparts [12].

The compound exhibits exceptional hydrolytic stability under neutral to mildly acidic conditions, with hydrolysis rates measured in hours to days at pH 7 [13] [14]. However, this stability decreases dramatically under basic conditions, where the hydrolysis rate accelerates to minutes or seconds at pH values above 10. The protodeboronation half-life for pinacol boronate esters has been measured at approximately 14.1 hours under strongly basic conditions (pH 13), providing a practical timeframe for synthetic applications [13].

Electronic and Steric Influences

The electronic properties of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl- [1] [2] [3]dioxaborolane are profoundly influenced by the interplay between the electron-deficient boron center and the surrounding substituents. The boron atom maintains a trigonal planar geometry in its neutral state, characterized by an empty p-orbital that confers strong electrophilic character [5] [15]. This electronic configuration makes the compound highly reactive toward nucleophiles, particularly in the presence of suitable catalytic systems.

The fluorine substituent exerts a significant electronic influence through both inductive and resonance effects. With Hammett constants of σ = +0.34 for meta and σ = +0.06 for para positions, fluorine demonstrates substantial electron-withdrawing capacity that enhances the electrophilicity of the boron center [10]. This electronic modulation directly correlates with increased Lewis acidity, making the compound more reactive in electrophilic addition reactions and improving its performance in catalytic applications.

The benzyloxy moiety introduces additional electronic complexity through its aromatic system, which can participate in π-π interactions and provide electronic stabilization through resonance effects [17]. The extended conjugation pathway created by the benzyl group allows for electron delocalization that can modulate the compound's reactivity profile. Research indicates that benzyloxy-substituted boronic esters exhibit enhanced stability compared to alkoxy analogues, attributed to the aromatic stabilization effects [17] [18].

Steric influences play an equally critical role in determining the compound's behavior. The tetramethyl substitution pattern creates a protective cage around the boron center, significantly reducing the accessibility of nucleophiles and water molecules [7] [19]. This steric hindrance is particularly pronounced in the transition states of hydrolysis reactions, where the approach of nucleophiles is sterically impeded. Studies demonstrate that ortho-substituted boronic esters with bulky groups exhibit dramatically reduced hydrolysis rates compared to unsubstituted derivatives [7].

The spatial arrangement of substituents also influences the compound's coordination chemistry. The steric bulk prevents the formation of undesirable coordination complexes while maintaining the boron center's accessibility for intended reactions [20] [21]. This selective accessibility is crucial for applications in asymmetric catalysis, where precise control over the coordination environment determines stereochemical outcomes.

Coordination Chemistry and Lewis Acidity

The coordination chemistry of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl- [1] [2] [3]dioxaborolane is characterized by the boron center's capacity to undergo reversible coordination with Lewis bases, resulting in dramatic changes in both geometry and electronic properties. In its neutral state, the boron atom adopts a trigonal planar configuration with an empty p-orbital, exhibiting strong Lewis acidic character [22] [23]. Upon coordination with electron-rich species, the boron center transitions to a tetrahedral geometry through sp2 to sp3 hybridization, fundamentally altering the compound's reactivity profile [20] [24].

The Lewis acidity of the compound is significantly enhanced by the presence of the fluorinated substituent, which increases the electrophilic character of the boron center through inductive electron withdrawal [15] [10]. This enhancement is quantifiable through acceptor number measurements, which demonstrate that fluorinated boronic esters exhibit substantially higher Lewis acidity compared to their non-fluorinated counterparts. The increased acidity facilitates more efficient coordination with nucleophiles and enables reactions to proceed under milder conditions.

The dioxaborolane ring system provides a unique coordination environment that balances stability with reactivity. The cyclic constraint imposed by the pinacol backbone restricts conformational flexibility while maintaining optimal orbital overlap for Lewis acid-base interactions [2] [20]. This structural rigidity enhances the predictability of coordination events and improves the compound's performance in stereoselective transformations.

Research demonstrates that the compound can form stable coordination complexes with a variety of Lewis bases, including phosphines, amines, and oxygen-containing nucleophiles [21] [25]. The formation of these complexes is typically accompanied by characteristic spectroscopic changes, particularly in 11B nuclear magnetic resonance, where the boron signal shifts from approximately 30 ppm (trigonal) to 8-10 ppm (tetrahedral) [24]. These coordination events are generally reversible, allowing for dynamic exchange processes that are essential for catalytic applications.

The coordination behavior is also influenced by the steric environment created by the tetramethyl substituents. While these groups provide protection against unwanted side reactions, they can also impose constraints on the size and geometry of coordinating ligands [7] [26]. This selectivity is advantageous in applications requiring discrimination between similarly sized substrates or where specific coordination geometries are required for optimal activity.

Hydrolysis Sensitivity and pH-Dependent Behavior

The hydrolysis sensitivity of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl- [1] [2] [3]dioxaborolane exhibits a pronounced pH dependence that fundamentally governs its stability and utility across different reaction conditions. Under neutral to mildly acidic conditions (pH 4-7), the compound demonstrates remarkable hydrolytic stability, with decomposition rates measured in hours to days [13] [14]. This stability arises from the protective effect of the tetramethyl substituents and the inherent resistance of the cyclic boronate ester structure to nucleophilic attack.

The hydrolysis mechanism involves the nucleophilic addition of water or hydroxide ions to the electrophilic boron center, followed by subsequent rearrangement and bond cleavage processes [27]. Under acidic conditions, the reaction proceeds through protonation of the ester oxygen atoms, which activates the boron center toward nucleophilic attack by water molecules. However, the rate of this process remains relatively slow due to the steric protection provided by the tetramethyl groups and the electronic stabilization from the aromatic substituents.

As the pH increases toward basic conditions, the hydrolysis rate accelerates dramatically due to the increased concentration of hydroxide ions, which are more nucleophilic than neutral water molecules [13]. At pH values above 10, the compound undergoes rapid hydrolysis with half-lives measured in minutes rather than hours. This dramatic pH dependence is characteristic of boronic esters and represents a fundamental limitation in their application under basic conditions.

The pH-dependent behavior is further complicated by the acid-base equilibria of the boron center itself. Boronic acids and their esters can exist in multiple protonation states depending on the solution pH, with pKa values typically ranging from 7.5 to 9.0 for aromatic derivatives [10] [28]. The fluorinated substituent in this compound is expected to lower the pKa through its electron-withdrawing effect, making the compound more acidic and potentially more stable toward hydrolysis under certain conditions.

The hydrolysis products include the corresponding boronic acid and pinacol, both of which can influence subsequent reaction pathways [13]. The boronic acid product is generally less stable than the original ester and may undergo further decomposition through protodeboronation, particularly under basic conditions. This secondary degradation pathway represents an additional consideration in applications requiring long-term stability.

Recent studies have demonstrated that the hydrolytic stability can be enhanced through careful control of reaction conditions, including the use of coordinating solvents that can stabilize the boron center and buffer systems that maintain optimal pH ranges [2] [29]. Additionally, the incorporation of sterically demanding substituents, such as those found in this tetramethyl-substituted compound, provides significant protection against hydrolytic degradation while maintaining synthetic utility.

Dates

Last modified: 08-16-2023

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